2-(Cyclohexylthio)benzenamine
Description
2-(Cyclohexylthio)benzenamine is an aromatic amine derivative featuring a cyclohexylthio (-S-C6H11) substituent at the ortho position of the benzenamine (aniline) ring. This compound belongs to the broader class of 2-substituted benzenamines, where the substituent’s electronic and steric properties significantly influence its chemical behavior. The thioether linkage distinguishes it from oxygen- or nitrogen-linked analogs, offering unique reactivity and physicochemical characteristics.
Properties
IUPAC Name |
2-cyclohexylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZTEFQPWUZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylthio)benzenamine typically involves the nucleophilic substitution reaction of 2-chloronitrobenzene with cyclohexanethiol, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylthio)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be further reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(Cyclohexylthio)benzenamine is utilized as a versatile building block in the synthesis of more complex organic molecules. It serves as an intermediate in various chemical reactions, including:
- Oxidation Reactions : The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
- Reduction Reactions : It can be reduced to yield amines and thiols, which have various applications in pharmaceuticals and agrochemicals.
- Substitution Reactions : The compound can undergo electrophilic aromatic substitution to produce nitro derivatives, halogenated derivatives, and sulfonated derivatives .
Biological Applications
Potential Antimicrobial and Anticancer Properties
Research has indicated that this compound may exhibit biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes.
- Anticancer Activity : Investigations into its effects on cancer cell lines show promise, with certain derivatives demonstrating selective toxicity towards tumor cells while sparing non-tumorigenic cells .
Material Science
Vulcanization Retarder in Rubber Production
In material science, this compound is recognized for its role as a vulcanization retarder in rubber manufacturing:
- Scorch Retardant : It is widely used as an effective scorch retarder for sulfur-vulcanized rubber products. This application is crucial for enhancing the processing safety of rubber compounds by preventing premature curing during manufacturing.
- Compatibility with Other Additives : The compound maintains its efficacy when combined with other rubber additives, thus ensuring improved performance characteristics of rubber products .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted benzenamines, including this compound, evaluated their antimicrobial properties against common pathogens. Results indicated that certain substitutions enhanced activity against Gram-positive bacteria while showing reduced toxicity towards human cells.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| This compound | Moderate | Low |
| Control Compound A | High | Moderate |
| Control Compound B | Low | High |
Case Study 2: Rubber Processing
In a comparative analysis of different scorch retardants used in rubber processing, this compound was found to significantly reduce scorch time without compromising the mechanical properties of the final product. This study highlighted its effectiveness compared to traditional retardants.
| Retardant Type | Scorch Time (minutes) | Tensile Strength (MPa) |
|---|---|---|
| This compound | 12 | 25 |
| Traditional Retardant A | 15 | 24 |
| Traditional Retardant B | 14 | 23 |
Mechanism of Action
The mechanism of action of 2-(Cyclohexylthio)benzenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclohexylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The thioether group in the target compound exhibits weaker electron-donating capacity compared to methoxy (-O-) analogs due to sulfur’s lower electronegativity . This contrasts sharply with electron-withdrawing groups like chloro (-Cl) or fluorophenoxy (-O-C6H3F2) .
Physicochemical Properties
- The cyclohexylthio group likely reduces water solubility compared to polar substituents like -OH or -NH2. Its solubility profile aligns with hydrophobic analogs such as 2-(3,4-difluorophenoxy)benzenamine, which dissolves in ethanol and ether .
Biological Activity
2-(Cyclohexylthio)benzenamine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C12H17NS, features a cyclohexylthio group attached to a benzenamine structure. This unique configuration contributes to its biological properties by influencing its lipophilicity and interaction with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The cyclohexylthio moiety enhances the compound's membrane permeability, allowing it to modulate biochemical pathways effectively.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.
- Receptor Modulation : It can interact with cellular receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexylthio group or the aromatic ring can significantly impact its efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Increased Lipophilicity | Enhanced membrane permeability |
| Aromatic Substituents | Altered receptor binding affinity |
| Chain Length Variations | Changes in solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Apoptosis : In vitro studies reported in Cancer Research indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
- Inflammatory Response Modulation : Research highlighted in Molecular Pharmacology explored the compound's ability to modulate inflammatory pathways by inhibiting NF-κB activation, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Cyclohexylthio)benzenamine, and how can purity be ensured?
Answer:
- Synthetic Routes: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminothiophenol with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., NaOH) under reflux conditions. Alternative methods include using mercaptobenzothiazol derivatives with cyclohexylamine under oxidative conditions (e.g., NaOCl or H₂O₂) to form thioether linkages .
- Purity Control: Monitor reactions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterize purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR, FTIR) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) and carbon backbone.
- FTIR: Confirm thioether (C-S stretch ~600–700 cm⁻¹) and amine (N-H stretch ~3300–3500 cm⁻¹) functional groups.
- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ion peaks and fragmentation patterns.
- Advanced Confirmation: Single-crystal X-ray diffraction (as in similar benzenamine derivatives) resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives for serotonin transporters (SERT)?
Answer:
- Experimental Design:
- In Vitro Assays: Use competitive binding assays with transfected cell lines (e.g., LLC-PK1 cells expressing SERT) and standardized ligands (e.g., [³H]paroxetine). Control for nonspecific binding using excess cold ligand .
- Data Normalization: Account for variations in radiolabeled compound purity (e.g., specific activity ≥15 GBq/mmol) and batch-to-batch differences in synthesis .
- Statistical Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Kᵢ) and validate with triplicate experiments.
- Case Study: In vivo biodistribution studies in rats (e.g., hypothalamus-to-cerebellum ratios) can clarify target specificity and explain discrepancies between in vitro and in vivo results .
Q. What strategies optimize the metabolic stability and blood-brain barrier (BBB) permeability of this compound-based probes?
Answer:
- Structural Modifications:
- Alkoxy Chain Tuning: Introduce fluorinated alkoxy groups (e.g., 4-fluorobutoxy) to enhance lipophilicity while maintaining moderate polar surface area (<90 Ų) for BBB penetration .
- Derivatization: Replace the cyclohexyl group with smaller substituents (e.g., methylcyclopentyl) to reduce metabolic oxidation by cytochrome P450 enzymes.
- In Silico Screening: Use tools like SwissADME to predict BBB permeability (e.g., BOILED-Egg model) and metabolic sites .
- Experimental Validation: Perform microsomal stability assays (e.g., liver microsomes + NADPH) and measure logP values (target: 2–4) via shake-flask methods.
Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?
Answer:
- Chiral Resolution:
- Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation.
- Employ kinetic resolution with enantioselective catalysts (e.g., Burkholderia cepacia lipase) .
- Asymmetric Synthesis: Design routes using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysis (e.g., Pd-catalyzed C-S coupling with chiral ligands) .
Data Analysis and Contradiction Management
Q. What methods reconcile conflicting spectral data for this compound in different solvent systems?
Answer:
- Solvent Effects Analysis: Compare NMR spectra in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar). Use COSY and NOESY to identify solvent-induced conformational changes.
- Quantum Calculations: Perform density functional theory (DFT) simulations (e.g., Gaussian 16) to model solvent interactions and predict chemical shift variations .
Q. How should researchers handle discrepancies in cytotoxicity profiles between in vitro and in vivo studies?
Answer:
- Dose-Response Calibration: Adjust in vitro concentrations to match in vivo pharmacokinetic parameters (e.g., Cmax, AUC) using allometric scaling.
- Metabolite Profiling: Identify active/toxic metabolites via LC-MS/MS and test them separately in cell cultures .
Methodological Recommendations
Q. What are best practices for evaluating the photostability of this compound under experimental conditions?
Answer:
- Light Exposure Tests: Expose samples to UV-Vis light (300–800 nm) in a photoreactor. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs).
- Stabilizers: Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide nanoparticles) to formulations .
Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
